molecular formula C9H7BrN2O B1384377 6-bromo-7-methylquinazolin-4(3H)-one CAS No. 943605-85-4

6-bromo-7-methylquinazolin-4(3H)-one

Cat. No. B1384377
M. Wt: 239.07 g/mol
InChI Key: FKRDXXSLEVUNSW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-bromo-7-methylquinazolin-4(3H)-one” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving “6-bromo-7-methylquinazolin-4(3H)-one” are not provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-7-methylquinazolin-4(3H)-one” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • 6-bromo-7-methylquinazolin-4(3H)-one serves as an important intermediate in synthesizing various compounds. For example, its derivatives have been synthesized and characterized, showing potential for various biological activities (Sahu et al., 2008).

Biological Activities

  • This compound has been studied for its potential in treating diseases. It's an intermediate in the synthesis of drugs for colon and rectal cancers (He Zheng-you, 2010).
  • Additionally, it's involved in the synthesis of compounds with antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

Chemical Reactions and Synthesis Methods

  • It's used in various chemical reactions and synthesis methods, including direct halogenation and formation of Schiff bases, offering a range of potentially active compounds (Mudassar A. Sayyed et al., 2006).
  • Novel derivatives bearing urea, thiourea, and sulphonamide functionalities have been synthesized, displaying anti-inflammatory and antimicrobial activities (Ashish P. Keche & V. M. Kamble, 2014).

Molecular Interactions and Crystal Structure

  • Research on 6-bromo-7-methylquinazolin-4(3H)-one derivatives includes analysis of their crystal structure and molecular interactions, which is crucial for understanding their potential applications (O. Ouerghi et al., 2021).

Anticancer Properties

  • Certain derivatives have been studied for their anticancer properties, showing potential as inhibitors in cancer cell growth (E. N. Agbo et al., 2015).

In Vivo and Mechanistic Studies

  • In vivo studies have been conducted on derivatives of 6-bromo-7-methylquinazolin-4(3H)-one, indicating significant potential in disrupting tumor vasculature and inhibiting tumor growth (Mu-Tian Cui et al., 2017).

Safety And Hazards

The safety and hazards associated with “6-bromo-7-methylquinazolin-4(3H)-one” are not specified in the available resources .

Future Directions

The future directions for the study or application of “6-bromo-7-methylquinazolin-4(3H)-one” are not mentioned in the available resources .

properties

IUPAC Name

6-bromo-7-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)12-4-11-8/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRDXXSLEVUNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676969
Record name 6-Bromo-7-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-7-methylquinazolin-4(3H)-one

CAS RN

943605-85-4
Record name 6-Bromo-7-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-methylquinazolin-4(3H)-one (14.56 g, 91 mmol) was added to methanol (70 ml, 91 mmol) and glacial acetic acid (70 ml, 1212 mmol). The mixture was stirred at RT for 5 min followed by the slow addition of bromine (9.3 mL, 182 mmol). The reaction was stirred at RT for 3 h. Volatiles were evaporated under reduced pressure and the resulting crude residue washed with aqueous sodium thiosulfate to remove excess bromine and HBr, then oven dried to give 6-bromo-7-methylquinazolin-4(3H)-one (18.35 g, 84% yield) as light yellow amorphous solid. MS (ESI, pos. ion) m/z: 239 [M+H]+
Quantity
14.56 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a round-bottomed flask were added methanol (70 ml, 91 mmol), glacial acetic acid (70 ml, 1212 mmol), and 7-methylquinazolin-4(3H)-one (14.56 g, 91 mmol). The reaction mixture was stirred at room temperature for 5 min followed by the slow addition of bromine (9.3 ml, 182 mmol). The reaction was stirred at room temperature for 3 h. Volatiles were evaporated under reduced pressure and the resulting crude residue washed with aqueous sodium thiosulfate to remove excess bromine and HBr, then oven dried to afford 6-bromo-7-methylquinazolin-4(3H)-one as light yellow amorphous solid. MS (M+H)+ 239, 241.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
14.56 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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